molecular formula C16H11ClO3 B2983995 3-(3-Chlorophenyl)-6-hydroxy-4-methylchromen-2-one CAS No. 332104-33-3

3-(3-Chlorophenyl)-6-hydroxy-4-methylchromen-2-one

Cat. No.: B2983995
CAS No.: 332104-33-3
M. Wt: 286.71
InChI Key: AXTXAKVFCNXMHV-UHFFFAOYSA-N
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Description

3-(3-Chlorophenyl)-6-hydroxy-4-methylchromen-2-one is a synthetic organic compound belonging to the class of chromen-2-one derivatives. This compound is characterized by the presence of a chlorophenyl group at the 3-position, a hydroxyl group at the 6-position, and a methyl group at the 4-position of the chromen-2-one core structure. Chromen-2-one derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chlorophenyl)-6-hydroxy-4-methylchromen-2-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method is the reaction of 3-chlorobenzaldehyde with 4-methylcoumarin in the presence of a base such as sodium hydroxide. The reaction mixture is heated under reflux to facilitate the formation of the desired product. The crude product is then purified using recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chlorophenyl)-6-hydroxy-4-methylchromen-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group at the 6-position can be oxidized to form a ketone.

    Reduction: The carbonyl group in the chromen-2-one core can be reduced to form a dihydro derivative.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed under mild conditions.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-(3-Chlorophenyl)-6-oxo-4-methylchromen-2-one.

    Reduction: Formation of 3-(3-Chlorophenyl)-6-hydroxy-4-methylchroman-2-one.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anti-inflammatory, antioxidant, and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3-Chlorophenyl)-6-hydroxy-4-methylchromen-2-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    3-Chloromethcathinone: A synthetic cathinone with a similar chlorophenyl group but different core structure.

    Indole Derivatives: Compounds with an indole nucleus that exhibit diverse biological activities.

Uniqueness

3-(3-Chlorophenyl)-6-hydroxy-4-methylchromen-2-one is unique due to its specific substitution pattern on the chromen-2-one core, which imparts distinct chemical and biological properties

Properties

IUPAC Name

3-(3-chlorophenyl)-6-hydroxy-4-methylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClO3/c1-9-13-8-12(18)5-6-14(13)20-16(19)15(9)10-3-2-4-11(17)7-10/h2-8,18H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXTXAKVFCNXMHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=C(C=C2)O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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